molecular formula C10H19N3 B12632979 [(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine

[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine

Cat. No.: B12632979
M. Wt: 181.28 g/mol
InChI Key: IWYQKKITOREYFX-UHFFFAOYSA-N
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Description

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine is a heterocyclic amine compound that features a pyrazole ring substituted with tert-butyl and methyl groups

Preparation Methods

Chemical Reactions Analysis

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique structural features and applications of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(3-tert-butyl-1-methylpyrazol-4-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-10(2,3)9-8(6-11-4)7-13(5)12-9/h7,11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYQKKITOREYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1CNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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